3-Nonyl-5-thiopheneboronic acid pinacol ester
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Overview
Description
3-Nonyl-5-thiopheneboronic acid pinacol ester is a biochemical used for proteomics research . It has a molecular formula of C19H33BO2S and a molecular weight of 336.34 .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but there have been reports of catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . Protodeboronation of these esters has also been reported .Scientific Research Applications
Polymer Synthesis
Thiopheneboronic acids and esters are utilized in the palladium-catalyzed Suzuki polycondensations to prepare well-defined alternating thiophene−phenylene copolymers. These compounds play a critical role in controlling the yield and molecular weight of the resulting polymers. Research indicates that hydrolytic deboronation limits the formation of high molecular weight polymers, and the polymers prepared using certain catalysts possess various end groups and contain macrocycles, which are significant for the development of advanced materials with specific properties (Jayakannan, Dongen, & Janssen, 2001).
Cross-Coupling Reactions
Thiopheneboronic acids and esters are key reagents in cross-coupling reactions for synthesizing unsymmetrical 1,3-dienes via the borylation-coupling sequence. This method allows for the synthesis of 1-alkenylboronic acid pinacol esters in high yields with complete retention of configuration of the double bonds, showcasing their versatility in organic synthesis (Takagi, Takahashi, Ishiyama, & Miyaura, 2002).
Phosphorescence Properties
A serendipitous finding revealed that arylboronic esters exhibit phosphorescence in the solid state at room temperature with a lifetime on the order of several seconds. This property is remarkable considering that phosphorescent organic molecules typically require heavy atoms and/or carbonyl groups for the efficient generation of a triplet excited state. The phosphorescence of arylboronic esters might update the general notion of phosphorescent organic molecules, offering new avenues for their application in materials science (Shoji et al., 2017).
Environmental Friendly Synthesis
Thiopheneboronic acids and esters are utilized in environmentally friendly methodologies for the synthesis of thiophene oligomers. Solvent-free, microwave-assisted synthesis allows for the rapid and efficient preparation of thiophene oligomers, demonstrating their significance in green chemistry (Melucci, Barbarella, & Sotgiu, 2002).
Future Directions
Pinacol boronic esters, including 3-Nonyl-5-thiopheneboronic acid pinacol ester, have significant potential for future research due to their value as building blocks in organic synthesis . Future directions could include the development of more efficient protocols for their protodeboronation and exploration of their use in new chemical reactions.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-nonylthiophen-2-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33BO2S/c1-6-7-8-9-10-11-12-13-16-14-17(23-15-16)20-21-18(2,3)19(4,5)22-20/h14-15H,6-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPRBTLGQMNULH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33BO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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